Urea, N-(3-isocyanatomethylphenyl)-N'-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-
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Overview
Description
“Urea, N-(3-isocyanatomethylphenyl)-N’-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-” is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-(3-isocyanatomethylphenyl)-N’-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-” typically involves the reaction of isocyanates with amines. The process can be carried out under various conditions, including:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the formation of the urea linkage.
Catalysts: Catalysts such as tertiary amines or metal complexes may be used to enhance the reaction rate.
Solvents: Common solvents include polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions.
Chemical Reactions Analysis
Types of Reactions
“Urea, N-(3-isocyanatomethylphenyl)-N’-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Solvents: Solvents like ethanol, methanol, or acetonitrile are commonly employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
“Urea, N-(3-isocyanatomethylphenyl)-N’-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-” has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of “Urea, N-(3-isocyanatomethylphenyl)-N’-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Urea Derivatives: Compounds such as N,N’-diisocyanato-urea and N,N’-bis(phenylisocyanato)urea share structural similarities.
Isocyanates: Compounds like toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI) are related in terms of functional groups.
Uniqueness
The uniqueness of “Urea, N-(3-isocyanatomethylphenyl)-N’-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-” lies in its specific structure, which allows for unique reactivity and applications. Its ability to participate in diverse chemical reactions and its potential for various scientific and industrial applications make it a valuable compound.
Properties
CAS No. |
71130-76-2 |
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Molecular Formula |
C31H26N6O4 |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
1-[3-(isocyanatomethyl)phenyl]-3-[2-[[4-[[3-(isocyanatomethyl)phenyl]carbamoylamino]phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C31H26N6O4/c38-20-32-18-23-5-3-8-27(16-23)35-30(40)34-26-13-11-22(12-14-26)15-25-7-1-2-10-29(25)37-31(41)36-28-9-4-6-24(17-28)19-33-21-39/h1-14,16-17H,15,18-19H2,(H2,34,35,40)(H2,36,37,41) |
InChI Key |
XLFQDVBEZHKQDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)CN=C=O)NC(=O)NC4=CC=CC(=C4)CN=C=O |
Origin of Product |
United States |
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